molecular formula C26H26N2O4 B13707869 2-Phenylacetyl-Phe-Phe-OH

2-Phenylacetyl-Phe-Phe-OH

Cat. No.: B13707869
M. Wt: 430.5 g/mol
InChI Key: ZYBQUTWTQJEKBD-GOTSBHOMSA-N
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Description

2-Phenylacetyl-Phe-Phe-OH is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structural and functional properties This compound is composed of a phenylacetyl group attached to a dipeptide consisting of two phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylacetyl-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The phenylacetyl group is introduced through acylation reactions. The final product is cleaved from the resin and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced technologies allows for the production of high-purity peptides suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenylacetyl-Phe-Phe-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced phenylacetyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Phenylacetyl-Phe-Phe-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These nanostructures can interact with cellular membranes, influencing cellular processes and potentially serving as drug delivery vehicles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylacetyl-Phe-Phe-OH stands out due to the presence of the phenylacetyl group, which enhances its chemical reactivity and self-assembly capabilities. This unique structure allows for the formation of more stable and functional nanostructures compared to other similar dipeptides .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C26H26N2O4/c29-24(18-21-14-8-3-9-15-21)27-22(16-19-10-4-1-5-11-19)25(30)28-23(26(31)32)17-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2,(H,27,29)(H,28,30)(H,31,32)/t22-,23-/m0/s1

InChI Key

ZYBQUTWTQJEKBD-GOTSBHOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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